5-Bromo-N2-methylpyridine-2,3-diamine

Description

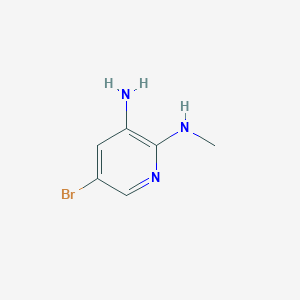

Chemical Structure and Properties 5-Bromo-N2-methylpyridine-2,3-diamine (CAS: 89415-54-3) is a substituted pyridine derivative with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol . Its structure features a pyridine ring substituted with a bromine atom at position 5, an amino group at position 2, and a methyl-substituted amino group at position 3 (N2-methyl). The molecule exhibits near-planarity, with an r.m.s. deviation of 0.01 Å from the mean plane of non-hydrogen atoms, as determined by crystallographic studies . This planarity is comparable to its chloro analog, 5-chloropyridine-2,3-diamine, suggesting similar electronic and steric profiles .

Physicochemical and Safety Data

The compound is light-sensitive and typically stored at 2–8°C . It is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling . Commercial availability is confirmed by multiple suppliers offering purities ≥97% .

Properties

IUPAC Name |

5-bromo-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWVCWSASGSHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-N2-methylpyridine-2,3-diamine has the molecular formula C6H8BrN3 and a molecular weight of 202.05 g/mol . Key identifiers include:

- CAS Number: 89415-54-3

- PubChem CID: 15194032

- IUPAC Name: 5-bromo-2-N-methylpyridine-2,3-diamine

- Molecular Formula: C6H8BrN3

Potential Applications

While specific applications for this compound are not extensively documented in the search results, related compounds and pyridine derivatives have demonstrated uses that can provide insight . Pyridine derivatives, in general, have shown potential in various fields:

- Synthesis of complex organic compounds: These compounds can serve as intermediates in chemical synthesis.

- Pharmaceutical applications: They are used in pharmaceutical research and development.

- Antimicrobial activity: Pyridine derivatives exhibit antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Escherichia coli.

- Antiviral potential: They have been explored for antiviral properties, which is particularly relevant in the context of emerging viral threats.

- Antitumor activity: Some pyridine derivatives have demonstrated antiproliferative effects against cancer cell lines.

Comparison with Similar Compounds

The structural and functional attributes of 5-Bromo-N2-methylpyridine-2,3-diamine are compared below with analogs differing in substituents, ring systems, or biological activities.

Halogen-Substituted Pyridine Diamines

Key Observations :

- Halogen Effects: Bromine’s larger atomic radius (vs.

- Methyl Positioning : Methyl groups at C4 (vs. N2) disrupt planarity, affecting solubility and molecular recognition .

Heterocyclic Analogs

Key Observations :

- Pyrazine vs. Pyridine : Pyrazine’s additional nitrogen atom increases basicity and hydrogen-bonding capacity, which may alter pharmacokinetics .

- Imidazopyridines : The fused ring system in imidazopyridines improves metabolic stability, a trait leveraged in drug design .

Pharmacologically Active Derivatives

Key Observations :

- Antimalarial Diamines: The diamine chain length in quinoline derivatives correlates with efficacy, highlighting the importance of substituent flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.